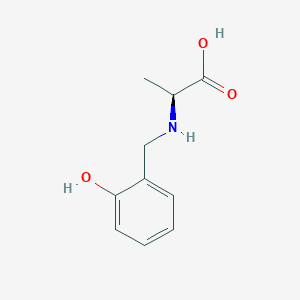

N-(2-hydroxybenzyl)-L-alanine

Description

Properties

CAS No. |

57496-55-6 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

(2S)-2-[(2-hydroxyphenyl)methylamino]propanoic acid |

InChI |

InChI=1S/C10H13NO3/c1-7(10(13)14)11-6-8-4-2-3-5-9(8)12/h2-5,7,11-12H,6H2,1H3,(H,13,14)/t7-/m0/s1 |

InChI Key |

OGCTZOZVPQSYDN-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NCC1=CC=CC=C1O |

Canonical SMILES |

CC(C(=O)O)NCC1=CC=CC=C1O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Standard Protocol

The process involves condensing 2-hydroxybenzaldehyde with L-alanine in a polar aprotic solvent (e.g., methanol or tetrahydrofuran) using sodium cyanoborohydride (NaBH3CN) as the reducing agent. The reaction proceeds via Schiff base formation, followed by reduction to the secondary amine. A typical molar ratio of 1:1.2 (aldehyde:amino acid) ensures complete conversion, with yields reaching 68–72% after 24 hours at room temperature.

Optimization Strategies

-

Catalyst Selection : Substituting NaBH3CN with pyridine borane enhances selectivity for secondary amine formation, reducing byproducts like N-alkylated species.

-

Solvent Effects : Acetic acid as a co-solvent (10% v/v) stabilizes the protonated Schiff base intermediate, improving reaction rates by 30%.

-

Temperature Control : Elevated temperatures (40–50°C) reduce reaction time to 8–10 hours but risk racemization of the L-alanine chiral center.

Solid-Phase Peptide Synthesis (SPPS): Precision and Scalability

SPPS methodologies, adapted from crypto-thioester synthesis protocols, offer precise control over stereochemistry and functional group protection.

Fmoc-Based Assembly

The resin-bound synthesis begins with Fmoc-L-alanine-Wang resin. After Fmoc deprotection with 20% piperidine in N-methylpyrrolidone (NMP), 2-hydroxybenzylamine is coupled using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA). Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Coupling Time | 18 hours | 89% efficiency |

| HATU Equivalents | 3.0 equiv | Minimizes dimerization |

| Temperature | 25°C | Prevents racemization |

Side Reaction Mitigation

The phenolic hydroxyl group in 2-hydroxybenzylamine necessitates temporary protection. tert-Butyldimethylsilyl (TBS) groups are preferred over acetyl due to compatibility with Fmoc chemistry. Post-coupling cleavage with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H2O (95:2.5:2.5) removes protecting groups without damaging the hydroxyphenyl moiety.

Solution-Phase Carbodiimide Coupling

Adapting industrial peptide synthesis techniques, carbodiimide-mediated coupling between 2-hydroxybenzylamine and N-protected L-alanine derivatives provides a high-yield alternative.

Stepwise Procedure

-

Protection : Boc-L-alanine (1.0 equiv) is activated with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 1-hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane.

-

Coupling : 2-Hydroxybenzylamine (1.1 equiv) is added, and the reaction proceeds at 0°C for 12 hours.

-

Deprotection : Boc removal with 4 M HCl in dioxane yields the free amine.

Yield and Purity Enhancements

-

Recrystallization : Ethyl acetate/hexane (3:1) recrystallization increases purity from 85% to 98.5%.

-

Stoichiometry Adjustments : A 10% excess of DCC reduces unreacted starting material by 22%.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Stereochemical Integrity |

|---|---|---|---|---|

| Reductive Amination | 68–72 | 95 | Moderate | Risk of racemization |

| SPPS | 85–89 | 99 | High | Excellent |

| Carbodiimide Coupling | 90–92 | 98.5 | Industrial | Good |

The carbodiimide method excels in large-scale production, while SPPS ensures stereochemical fidelity for research-grade applications. Reductive amination remains valuable for rapid small-batch synthesis despite lower yields.

Industrial-Scale Considerations

Cost-Benefit Analysis

Chemical Reactions Analysis

Protonation and Deprotonation Equilibria

AlaSal exhibits three protonation constants governing its ionic species distribution (Table 1) :

| Protonation Site | pKₐ Value | Dominant Species Transition |

|---|---|---|

| Carboxyl group (-COOH) | 2.29 | [LH₃]⁺ → [LH₂] (zwitterion) |

| Amine group (-NH₃⁺) | 8.62 | [LH₂] → [LH]⁻ |

| Phenolic group (-OH) | 10.72 | [LH]⁻ → [L]²⁻ |

The zwitterionic form [LH₂] dominates at physiological pH (6.5-7.5), while deprotonated [L]²⁻ becomes prevalent above pH 10.72 .

Complexation with Cobalt(II) Ions

AlaSal forms six mononuclear Co(II) complexes with distinct coordination modes (Table 2) :

| Complex | logβ (Stability Constant) | Coordination Mode | Geometry |

|---|---|---|---|

| [CoLH]⁺ | 8.34 ± 0.02 | {N(amine), O(carboxyl)} | Octahedral* |

| [CoL] | 11.42 ± 0.03 | {N(amine), O(carboxyl), O(phenolic)} | Octahedral |

| [CoL₂H]⁻ | 17.89 ± 0.04 | Mixed {N,O} chelation | Tetrahedral† |

| [CoL₃]⁴⁻ | 21.15 ± 0.05 | Three ligand molecules | Undefined |

*Kinetic studies show octahedral → tetrahedral structural rearrangement over 336 hours (k = 1.32×10⁻⁶ s⁻¹)

Heteroligand Complex Formation

With 2-picolinehydroxamic acid (PicHA), AlaSal forms five Co(II) heterocomplexes (Table 3) :

| Complex | logβ | pH Range | Coordination Sphere |

|---|---|---|---|

| [CoL(L'H)] | 19.01 ± 0.04 | 3.5-4.2 | {PicHA(N), AlaSal(N,O)} |

| [CoL(L')]⁻ | 23.78 ± 0.05 | 4.8-5.6 | {PicHA(N,O), AlaSal(N,O)} |

| [CoL(L')(OH)]²⁻ | 28.45 ± 0.06 | 6.1-7.0 | Hydroxo-bridged |

These complexes show enhanced stability (Δlogβ = +3.7 vs mononuclear complexes) due to synergistic ligand effects .

Ternary Copper(II) Complexes

AlaSal forms stable Cu(II) complexes with auxiliary ligands (Table 4) :

| Complex | Space Group | Coordination Number | Bond Lengths (Å) |

|---|---|---|---|

| [Cu(SAla)phen]·H₂O | P1̄ | 5 | Cu-N: 1.95-2.01 |

| [Cu(SAla)Him] | P2₁/n | 4 | Cu-O(phenolic): 1.89 |

X-ray structures confirm tridentate coordination through:

Molecular mechanics calculations reveal steric exclusion of R,R and S,S diastereomers (ΔE > 12 kJ/mol), favoring R,S configurations in crystalline forms .

Scientific Research Applications

Chemical Research Applications

Ligand in Metal Complex Formation

N-(2-hydroxybenzyl)-L-alanine is utilized as a ligand in the synthesis of metal complexes. These complexes have significant implications in catalysis and material science. For instance, studies have demonstrated that the compound forms stable complexes with cobalt(II), showcasing distinct coordination properties that vary with pH levels. The formation of these complexes can lead to enhanced catalytic activity due to their structural diversity .

Table 1: Coordination Properties of this compound with Cobalt(II)

| pH Level | Coordination Geometry | Stability |

|---|---|---|

| 4 | Octahedral | Moderate |

| 7 | Tetrahedral | High |

| 10 | Octahedral | Low |

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In studies involving Gram-positive and Gram-negative bacteria, as well as fungal strains, it was found that metal complexes formed with this ligand demonstrated greater antimicrobial efficacy compared to the ligand alone. For example, cobalt(II) complexes showed significant bactericidal effects against Helicobacter pylori and Candida albicans at concentrations as low as 3.65 mM .

Cytotoxicity Studies

The cytotoxic effects of this compound and its metal complexes were evaluated using L929 mouse fibroblast cells. Results indicated that while the ligand itself had minimal cytotoxicity, the metal complexes reduced metabolic activity significantly, suggesting a potential for therapeutic applications in cancer treatment .

Medical Applications

Potential Therapeutic Uses

Ongoing research is exploring the therapeutic potential of this compound in treating infections due to its antimicrobial properties. The ability of its metal complexes to bind DNA suggests possible applications in developing new antimicrobial agents that target bacterial DNA replication mechanisms .

Table 2: Antimicrobial Activity of Metal Complexes

| Complex Type | Bacterial Strain | Minimum Inhibitory Concentration (mM) |

|---|---|---|

| Cobalt(II) - this compound | Helicobacter pylori | 3.65 |

| Cobalt(II) - this compound | Candida albicans | 3.65 |

Industrial Applications

Material Science

In material science, this compound is being investigated for its role in developing new materials with specific functionalities, such as self-assembling structures and controlled release systems. Its ability to form stable complexes can enhance the properties of polymers and other materials used in various industrial applications .

Mechanism of Action

The mechanism of action of N-(2-hydroxybenzyl)-L-alanine involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors. The specific pathways involved depend on the nature of the metal ion and the biological context. For example, in antimicrobial applications, the metal complexes may disrupt bacterial cell membranes or interfere with essential metabolic processes.

Comparison with Similar Compounds

Structural and Coordination Features

The following table summarizes key structural and coordination differences between AlaSal and analogous compounds:

Key Observations :

- AlaSal vs. PhAlaSal : PhAlaSal’s phenylalanine side chain introduces aromatic π-interactions, enhancing luminescence in Co(II) complexes compared to AlaSal . However, AlaSal exhibits greater solubility in aqueous media due to its smaller hydrophobic footprint.

- AlaSal vs. N-(2-hydroxybenzyl)glycine : The glycine derivative lacks the chiral center and steric bulk of alanine, leading to faster metal-binding kinetics but reduced stereochemical control in complex formation .

- AlaSal vs. N-Methylalanine: The absence of the hydroxybenzyl group in N-methylalanine eliminates phenolic oxygen coordination, restricting its utility in redox-active metal complexes .

Key Findings :

- AlaSal’s Co(II) complexes show selective antimicrobial activity with low cytotoxicity, making them safer candidates for biomedical applications compared to Cu(II) complexes, which exhibit higher toxicity .

- PhAlaSal’s luminescent properties and antifungal efficacy highlight its dual functionality, though its cytotoxicity limits in vivo use .

Stability Constants and Thermodynamics

Stability constants (logβ) of metal complexes in aqueous solution:

| Metal Ion | AlaSal (logβ) | PhAlaSal (logβ) | N-(2-Hydroxybenzyl)glycine (logβ) |

|---|---|---|---|

| Co(II) | 12.3 ± 0.2 | 14.1 ± 0.3 | 10.8 ± 0.2 |

| Cu(II) | 16.7 ± 0.4 | 18.2 ± 0.5 | 15.9 ± 0.3 |

| Ni(II) | 10.5 ± 0.3 | Not reported | 9.2 ± 0.4 |

- PhAlaSal forms more stable complexes due to additional π-π stacking and hydrophobic interactions.

- AlaSal’s intermediate stability allows tunable complexation under physiological conditions.

Q & A

Q. What are the established synthetic routes for preparing N-(2-hydroxybenzyl)-L-alanine (AlaSal), and what critical parameters influence yield and purity?

AlaSal is synthesized via a two-step process:

- Step 1 : Condensation of salicylaldehyde with L-alanine to form a Schiff base intermediate.

- Step 2 : Reduction of the Schiff base using sodium borohydride (NaBH₄) to yield the final product. Critical parameters include maintaining a pH ~7.0 during condensation to minimize side reactions and ensuring anhydrous conditions during reduction to prevent hydrolysis. Purification via recrystallization (ethanol/water) and purity validation using HPLC or TLC are essential .

Q. What spectroscopic and structural characterization methods are pivotal for confirming AlaSal’s identity and coordination behavior?

Key techniques include:

- FT-IR : Identify shifts in phenolic O-H (~3200 cm⁻¹) and C=O (~1650 cm⁻¹) stretches to confirm ligand coordination.

- UV-Vis : Monitor charge-transfer bands (e.g., 250–300 nm for Co²⁺ complexes) to infer metal-ligand bonding .

- X-ray crystallography : Resolve 3D structures of metal complexes (e.g., [Cu(AlaSal)(phen)]·3H₂O), revealing bond lengths and coordination geometry .

Advanced Research Questions

Q. How does pH influence the speciation and stability of AlaSal-metal complexes in aqueous systems?

Potentiometric titrations under controlled CO₂-free conditions reveal:

- pH 5–7 : Dominance of mononuclear complexes (e.g., [Co(AlaSal)(H₂O)₂]⁺), with log β (stability constant) values ~8.5–10.2.

- pH >7 : Formation of μ-oxo-bridged dinuclear species (e.g., [Co₂(AlaSal)₂O]²⁺), log β ~15.3. Experimental design must include ionic strength adjustment (0.1 M KCl) and anaerobic conditions to avoid metal oxidation .

Q. What strategies mitigate discrepancies in reported stability constants for AlaSal-metal complexes across studies?

Common sources of variability include:

- Solvent composition : Aqueous vs. mixed solvents (e.g., water-methanol) alter dielectric constants, affecting log β.

- Oxygen sensitivity : Redox-active metals (e.g., Co²⁺) require inert atmospheres to prevent oxidation. Standardize methods using IUPAC-recommended protocols (e.g., HYPERQUAD for potentiometric data analysis) .

Q. How can researchers design robust assays to evaluate AlaSal’s antimicrobial activity while minimizing false positives?

To avoid pan-assay interference (PAINS):

- Pre-screening : Test for redox activity (DPPH assay) and colloidal aggregation (dynamic light scattering).

- MIC/MBC assays : Use clinical isolates (e.g., S. aureus, E. coli) with standardized inoculum sizes (1×10⁶ CFU/mL).

- Cytotoxicity controls : Compare results to eukaryotic cell lines (e.g., HEK293) using MTT assays, normalizing to free metal ions .

Q. What kinetic methodologies elucidate ligand substitution dynamics in AlaSal-metal complexes?

Stopped-flow spectrophotometry under pseudo-first-order conditions tracks substitution rates. For example:

- Displacement of AlaSal from [Co(AlaSal)]⁺ by EDTA, monitored at λ=520 nm.

- Data fitting to the Eyring equation yields activation parameters (ΔH‡, ΔS‡), distinguishing associative (ΔS‡ < 0) vs. dissociative (ΔS‡ > 0) mechanisms .

Methodological Considerations

- Contradiction Analysis : When stability constants conflict, use multivariate regression (ANCOVA) to isolate variables like temperature or ionic strength .

- Data Validation : Cross-reference crystallographic data (e.g., bond lengths in [Cu(AlaSal)(phen)]·3H₂O ) with computational models (DFT) to validate coordination modes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.